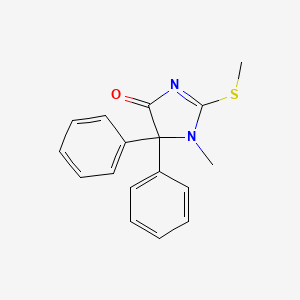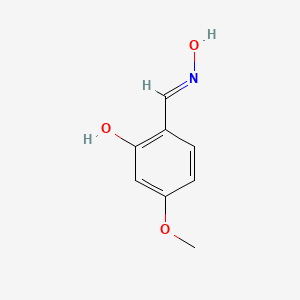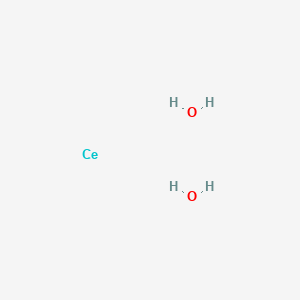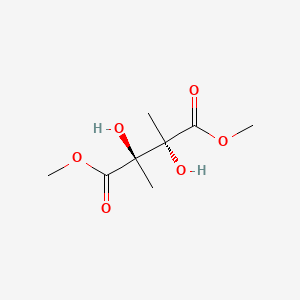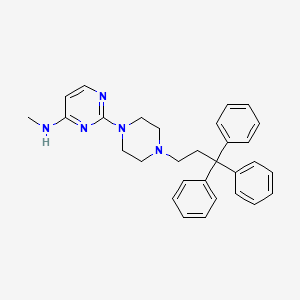
3-Ethyl-5-phenyl-3,5-heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-phenyl-3,5-heptanediol is an organic compound with the molecular formula C15H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes both an ethyl group and a phenyl group attached to a heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-phenyl-3,5-heptanediol typically involves the reaction of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-phenyl-3,5-heptanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-5-phenyl-3,5-heptanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism by which 3-Ethyl-5-phenyl-3,5-heptanediol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also interact with aromatic residues in proteins, affecting their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3,5-heptanediol: Lacks the phenyl group, which may affect its reactivity and biological activity.
5-Phenyl-3,5-heptanediol: Lacks the ethyl group, which can influence its chemical properties and interactions.
3,5-Heptanediol: Lacks both the ethyl and phenyl groups, making it less complex and potentially less versatile.
Uniqueness
3-Ethyl-5-phenyl-3,5-heptanediol is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. These groups can enhance its reactivity and enable specific interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
21133-82-4 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3-ethyl-5-phenylheptane-3,5-diol |
InChI |
InChI=1S/C15H24O2/c1-4-14(16,5-2)12-15(17,6-3)13-10-8-7-9-11-13/h7-11,16-17H,4-6,12H2,1-3H3 |
Clave InChI |
HWNJIRZYSSVPAP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(CC)(C1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


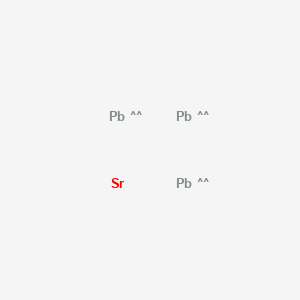
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
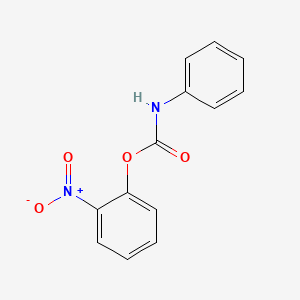
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
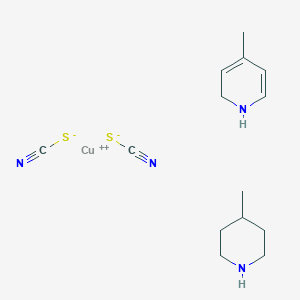
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

